3-{[(3-methoxyphenyl)amino]methyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-5-ol
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Overview
Description
5-[(3-METHOXYANILINO)METHYL]-2-[3-(TRIFLUOROMETHYL)BENZYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-METHOXYANILINO)METHYL]-2-[3-(TRIFLUOROMETHYL)BENZYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE typically involves multiple steps, including the formation of the triazole ring and the introduction of the methoxyaniline and trifluoromethylbenzyl groups. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The methoxyaniline and trifluoromethylbenzyl groups can be introduced through nucleophilic substitution reactions, often using reagents like methoxyaniline and trifluoromethylbenzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[(3-METHOXYANILINO)METHYL]-2-[3-(TRIFLUOROMETHYL)BENZYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
5-[(3-METHOXYANILINO)METHYL]-2-[3-(TRIFLUOROMETHYL)BENZYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3-METHOXYANILINO)METHYL]-2-[3-(TRIFLUOROMETHYL)BENZYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Another class of five-membered heterocyclic compounds with similar structural features.
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, often with similar chemical properties and applications.
Uniqueness
5-[(3-METHOXYANILINO)METHYL]-2-[3-(TRIFLUOROMETHYL)BENZYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is unique due to the presence of both methoxyaniline and trifluoromethylbenzyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17F3N4O2 |
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Molecular Weight |
378.3 g/mol |
IUPAC Name |
5-[(3-methoxyanilino)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C18H17F3N4O2/c1-27-15-7-3-6-14(9-15)22-10-16-23-17(26)25(24-16)11-12-4-2-5-13(8-12)18(19,20)21/h2-9,22H,10-11H2,1H3,(H,23,24,26) |
InChI Key |
WDMTVJXBUNISJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=NN(C(=O)N2)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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